molecular formula C14H19N5O3S B2587022 N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide CAS No. 1396759-40-2

N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide

Cat. No.: B2587022
CAS No.: 1396759-40-2
M. Wt: 337.4
InChI Key: KMDRJOMYLHATSS-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Introduction of the Sulfonamide Group: Sulfonylation reactions are employed, where sulfonyl chlorides react with amines to form sulfonamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyridine core.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazolo[1,5-a]pyridine core.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted piperazine or sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in combinatorial chemistry and drug discovery.

Biology

Biologically, N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide has shown potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicine, this compound is being explored for its potential as an anticancer agent. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or thermal stability, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide is unique due to its combination of a pyrazolo[1,5-a]pyridine core with a piperazine ring and a sulfonamide group. This unique structure provides a versatile scaffold for drug development, allowing for multiple points of functionalization and interaction with biological targets.

Properties

IUPAC Name

N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-16(2)23(21,22)18-9-7-17(8-10-18)14(20)12-11-15-19-6-4-3-5-13(12)19/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDRJOMYLHATSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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